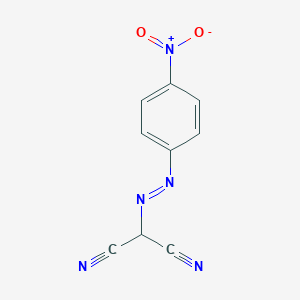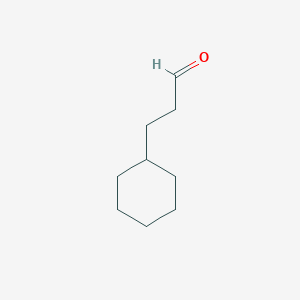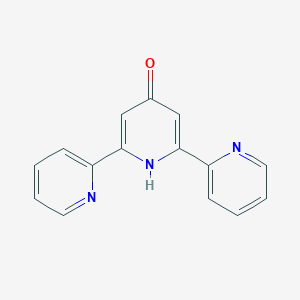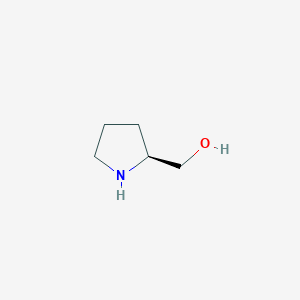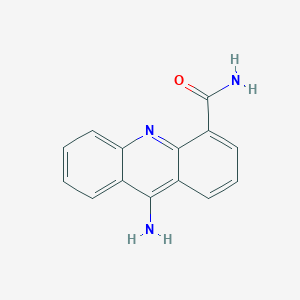
9-Aminoacridine-4-carboxamide
Descripción general
Descripción
9-Aminoacridine-4-carboxamide is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . The acridine-4-carboxamides are a series of DNA intercalating topoisomerase poisons, developed by Denny and colleagues at the Auckland Cancer Society Research Centre, that show remarkable variation in antitumor activity for minimal changes in molecular structure .
Synthesis Analysis
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
Molecular Structure Analysis
The molecular structures of the N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide, of current interest as potential anti-cancer agents have been determined by X-ray Crystallography .
Chemical Reactions Analysis
Substitution at the 5th position was found to have a profound effect on the in vitro and in vivo antileukemic activity .
Aplicaciones Científicas De Investigación
Anticancer Agents : 9-Aminoacridine-4-carboxamide derivatives are promising as DNA intercalating anticancer agents. For instance, compound 5e has shown significant activity against lung cancer A-549 cells (Kumar, Prasad, & Kumar, 2013).
DNA Structure Targeting : These compounds target various DNA structures and stabilize Holliday junctions, which could be beneficial in cancer treatment (Howell et al., 2012).
Sequence Specificity : They exhibit high selectivity for GC sites in DNA, contributing to their antileukemic activity (Bailly et al., 1992).
RNA Synthesis Inhibition : These agents inhibit RNA synthesis in vitro, with the degree of inhibition dependent on drug binding and the kinetics of drug-DNA complex dissociation (Piestrzeniewicz et al., 1990).
Topoisomerase II Inhibition : They disrupt DNA helix winding, indicating potential use in cancer therapy (Adams et al., 1999).
Major Groove Interaction : 9-Amino-acridine-4-carboxamide shows specificity for interacting with the major groove of GC sequences in DNA, offering insights into its mechanism of action (Chen, Gresh, & Pullman, 1987).
MALDI Applications : 9-Aminoacridine is effective in ionizing compounds in negative mode matrix-assisted laser desorption/ionization (MALDI), useful for analyzing acidic compounds (Vermillion-Salsbury & Hercules, 2002).
DNA Binding Flexibility : The molecular structures of certain derivatives reveal flexibility with low energy cost, hinting at feasible models for DNA-binding (Hudson et al., 1987).
Excited State Kinetics : The excited state proton transfer of these compounds in water and DNA suggests potential antitumor drug properties (Smith, 1995).
DNA-Targeted Platinum Complexes : When combined with platinum, these compounds cause DNA damage more rapidly and with different sequence specificity compared to cisplatin (Temple et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-aminoacridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H,(H2,15,17)(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQAEEYIUMQDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147854 | |
| Record name | 9-Aminoacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Aminoacridine-4-carboxamide | |
CAS RN |
106988-43-6 | |
| Record name | 9-Aminoacridine-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106988436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminoacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



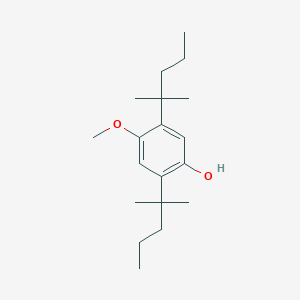
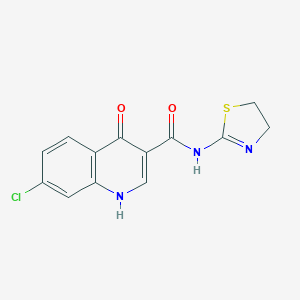
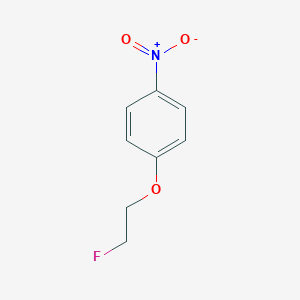
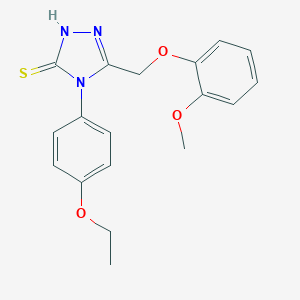


![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)
